N-(pentafluorophenyl)isonicotinamide
Overview
Description
N-(pentafluorophenyl)isonicotinamide is a compound that combines the structural features of pentafluorophenyl and isonicotinamide The pentafluorophenyl group is known for its electron-withdrawing properties, while isonicotinamide is a derivative of isonicotinic acid, which is commonly used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentafluorophenyl)isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with pentafluorophenyl reagents. One common method is the reaction of isonicotinic acid with pentafluorophenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(pentafluorophenyl)isonicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions due to its electron-deficient nature.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles such as amines, and solvents like dimethyl sulfoxide (DMSO). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted isonicotinamides, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
N-(pentafluorophenyl)isonicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(pentafluorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with electron-rich sites, while the isonicotinamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-(pentafluorophenyl)isonicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler derivative of nicotinic acid, commonly used in pharmaceuticals and cosmetics.
Isonicotinamide: Similar to this compound but lacks the pentafluorophenyl group, resulting in different chemical properties and reactivity.
Pentafluorophenyl Esters: Compounds that contain the pentafluorophenyl group but differ in their functional groups and applications
The uniqueness of this compound lies in its combination of the electron-withdrawing pentafluorophenyl group and the versatile isonicotinamide moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O/c13-6-7(14)9(16)11(10(17)8(6)15)19-12(20)5-1-3-18-4-2-5/h1-4H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZSLUZRLZRJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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